molecular formula C8H13NO2 B13054654 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Cat. No.: B13054654
M. Wt: 155.19 g/mol
InChI Key: XCFRGGIJURNRMY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol typically involves the reaction of 5-methylfurfural with nitromethane to form 5-methyl-2-nitrofuran. This intermediate is then reduced to 5-methyl-2-aminofuran, which undergoes a Mannich reaction with formaldehyde and a secondary amine to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-methylfuran-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(5-methylfuran-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and hydroxyl groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(furan-2-yl)propan-1-ol: Lacks the methyl group on the furan ring.

    3-Amino-3-(5-methylfuran-2-yl)propanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    1-(5-methylfuran-2-yl)propan-1-ol: Lacks the amino group.

Uniqueness

3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, along with a methyl-substituted furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-amino-3-(5-methylfuran-2-yl)propan-1-ol

InChI

InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3

InChI Key

XCFRGGIJURNRMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CCO)N

Origin of Product

United States

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